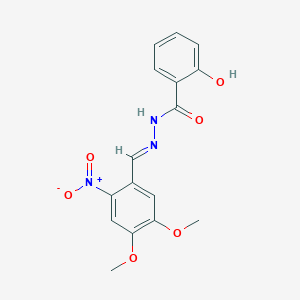

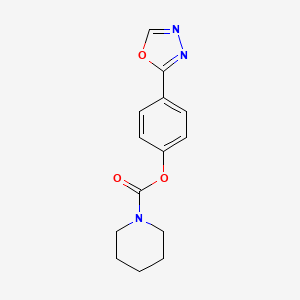

5-(5-溴-2,3-二甲氧基苯亚甲基)-2,4-咪唑烷二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-imidazolidinedione" is a chemical compound belonging to the class of imidazolidinediones, known for their various biological activities and applications in drug discovery and synthesis. The interest in these compounds stems from their unique molecular structures and properties that offer potential in various chemical and biological contexts.

Synthesis Analysis

The synthesis of imidazolidinediones, including derivatives like "5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-imidazolidinedione," often involves catalytic hydrogenation of corresponding benzylidene compounds or reactions between aldehydes and substituted thiazolidinediones or thio-imidazolidinones through aldolisation-crotonisation reactions. These methods allow for the introduction of specific substituents, such as bromo and dimethoxy groups, into the benzylidene moiety, resulting in targeted modifications of the molecule's structure and properties (Brandão et al., 2004).

Molecular Structure Analysis

The molecular structure of imidazolidinedione derivatives is characterized by the coplanarity of the imidazolidinedione ring with the benzylidene moiety. This structural arrangement influences the compound's reactivity and interactions. For instance, studies on related compounds have shown specific dihedral angles between planes of different substituent groups, affecting the molecule's overall shape and potential binding characteristics (Simone et al., 1995).

Chemical Reactions and Properties

Imidazolidinediones undergo various chemical reactions, including bromination and condensation processes, which are pivotal for modifying the compound's chemical structure and enhancing its potential for specific applications. The reactivity of these compounds towards different reagents and under varying conditions highlights their versatility in chemical synthesis and potential pharmaceutical applications (Chun, 2008).

科学研究应用

光动力治疗

与5-(5-溴-2,3-二甲氧基苯亚甲基)-2,4-咪唑烷二酮在结构上相关的衍生物的一个重要应用是在癌症治疗中的光动力治疗(PDT)。Pişkin等人(2020)的一项研究合成了并表征了一种具有显着潜力的锌酞菁衍生物,可用作PDT中的II型光敏剂。该化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,使其成为通过光动力治疗进行癌症治疗的极佳候选物(Pişkin, Canpolat, & Öztürk, 2020)。

环转化和衍生物合成

已经报道了从1,3,4-恶二唑-2(3H)-酮衍生物合成1,3-二氨基-2,4-咪唑烷二酮衍生物,展示了化学多功能性和开发具有各种生物活性的新型化合物的潜力。Milcent等人(1991)详细介绍了这些衍生物的制备,展示了该化合物在合成化学中的用途和在进一步药物应用中的潜力(Milcent, Barbier, Yver, & Mazouz, 1991)。

结构研究和晶体学

咪唑烷二酮及其衍生物的研究延伸到结构分析和晶体学。Simone等人(1995)描述了一种相关化合物的晶体结构,强调了咪唑烷二酮和亚苄基环的共面性,这有助于理解分子相互作用和稳定性,这对药物设计和材料科学应用至关重要(Simone et al., 1995)。

新型合成方法

与目标化合物密切相关的硫代咪唑烷二酮的研究突出了具有药理学意义的化合物的合成新方法。Brandão等人(2004)报道了新衍生物的合成和理化数据,说明了正在探索咪唑烷二酮化合物以用于潜在的治疗应用(Brandão et al., 2004)。

催化和抗癌应用

进一步扩展该化合物的用途,Ebrahimipour等人(2018)合成了一种新型席夫碱配体及其Cu(II)配合物,该配合物表现出显着的催化活性和潜在的抗癌特性。这展示了该化合物在催化和作为开发新抗癌剂的前体方面的多功能性(Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018)。

属性

IUPAC Name |

(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O4/c1-18-9-5-7(13)3-6(10(9)19-2)4-8-11(16)15-12(17)14-8/h3-5H,1-2H3,(H2,14,15,16,17)/b8-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTHCIDYNGTSQV-XBXARRHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=C2C(=O)NC(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)/C=C/2\C(=O)NC(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazol-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5522261.png)

![(3aS*,10aS*)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5522272.png)

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)

![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)

![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)

![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)

![ethyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5522330.png)

![2-{[(5-bromo-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522337.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522356.png)